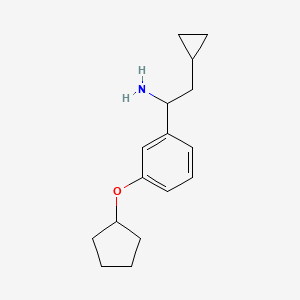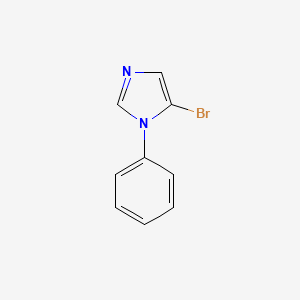![molecular formula C7H3BrINS B13022900 2-Bromo-6-iodobenzo[d]thiazole](/img/structure/B13022900.png)
2-Bromo-6-iodobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H3BrINS and a molecular weight of 339.98 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to a benzothiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodobenzo[d]thiazole typically involves the halogenation of benzo[d]thiazole derivatives. One common method is the bromination of 6-iodobenzo[d]thiazole using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for research and development .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms under mild conditions.
Electrophilic Substitution: Reagents like silver nitrate or copper(I) iodide can facilitate the substitution of halogen atoms.
Major Products Formed
Scientific Research Applications
2-Bromo-6-iodobenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing the binding affinity and selectivity of the compound towards its targets. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Iodobenzo[d]thiazole
- 2-Bromo-6-fluorobenzo[d]thiazole
Uniqueness
2-Bromo-6-iodobenzo[d]thiazole is unique due to the presence of both bromine and iodine atoms on the benzothiazole ring. This dual halogenation provides distinct reactivity and selectivity compared to other similar compounds, making it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H3BrINS |
|---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
2-bromo-6-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H |
InChI Key |
MRVIVABJKOFGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-methyl-N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13022818.png)


![(S)-1-(2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)-5-fluoropyrimidin-4-YL)-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B13022846.png)

![6,6-Difluoro-1-azaspiro[3.3]heptan-2-one](/img/structure/B13022849.png)

![2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B13022853.png)
![8-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13022857.png)
![(1S,2R)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13022863.png)



